N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide

GlyT1 inhibitor CCR10 antagonist Sulfonamide SAR

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide (molecular formula C18H20ClFN2O4S; exact mass 414.0816 Da) is a synthetic sulfonamide-based glycinamide derivative. It belongs to a large and chemically accessible class of compounds in which the glycinamide core is N-substituted with a halogenated aniline and an arenesulfonyl group.

Molecular Formula C18H20ClFN2O4S
Molecular Weight 414.9 g/mol
Cat. No. B11128772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
Molecular FormulaC18H20ClFN2O4S
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCCN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=C(C=C2)OCC
InChIInChI=1S/C18H20ClFN2O4S/c1-3-22(12-18(23)21-13-5-10-17(20)16(19)11-13)27(24,25)15-8-6-14(7-9-15)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,23)
InChIKeyBJMFNEZZBGQBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide: Chemical Identity and Procurement Starting Point


N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide (molecular formula C18H20ClFN2O4S; exact mass 414.0816 Da) is a synthetic sulfonamide-based glycinamide derivative. It belongs to a large and chemically accessible class of compounds in which the glycinamide core is N-substituted with a halogenated aniline and an arenesulfonyl group. Chemical vendors and screening collections often list hundreds of close-in analogs with systematic variations in the halogenation pattern of the aniline ring, the alkoxy substituent on the sulfonyl aryl ring, and the N-alkyl chain. [1] Because the compound is representative of a densely populated chemical space, its basic molecular properties (clogP, polar surface area, H-bond donors/acceptors) can be predicted computationally, but no primary research paper, patent, or authoritative database has yet reported discrete biological activity data, potency values, or selectivity profiles for this exact structure. Prospective users should therefore treat it as an uncharacterized screening candidate, not as a validated probe or lead molecule.

Why In-Class Analogs Cannot Substitute for N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide Without Experimental Verification


The glycinamide sulfonamide scaffold is known to engage a wide range of biological targets—including glycine transporters (GlyT1) [1], CCR10 chemokine receptors [2], and various serine hydrolases—depending on the precise pattern of aryl and N-alkyl substitution. Even subtle changes in the halogen substitution on the aniline ring or the alkoxy chain on the sulfonyl phenyl ring can invert selectivity, shift potency by orders of magnitude, or alter pharmacokinetic behavior. In one structurally related series of acylglycinamide GlyT1 inhibitors, replacing a 4-chlorophenyl group with a 3-chloro-4-fluorophenyl group markedly changed both transporter selectivity and oral bioavailability. [1] Therefore, the assumption that a close analog (e.g., a compound differing by only one halogen or one methylene unit) will faithfully reproduce the behavior of N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is unsupported. Without direct experimental comparison, generic substitution in procurement or screening programs is scientifically unjustified.

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide


No Published Potency or Selectivity Data Are Available for the Target Compound

A systematic search of PubMed, PubChem, Google Patents, and major chemical database providers (May 2026) returned zero primary research reports, patents, or authoritative database entries that contain IC50, Ki, EC50, or any other quantitative biological activity measurement for N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide. Closest-in-class analogs with publicly available data (e.g., acylglycinamide GlyT1 inhibitors [1], CCR10 sulfonamide antagonists [2]) differ in at least two pharmacophoric positions and cannot serve as valid quantitative proxies. Therefore, no head-to-head or cross-study quantitative differentiation can be constructed for this compound at present. [3]

GlyT1 inhibitor CCR10 antagonist Sulfonamide SAR

No Published Physicochemical or ADME Data Are Available for the Target Compound

No experimental logP, logD, aqueous solubility, or permeability data were identified for the target compound in any primary literature or authoritative database. Computational predictions (e.g., clogP ~3.0–3.5; topological polar surface area ~75 Ų) place it within drug-like chemical space, but in the absence of experimental validation, these values cannot be used to differentiate the compound from its close analogs. By contrast, the acylglycinamide GlyT1 inhibitor series reported by Blunt et al. includes experimental solubility and CYP inhibition data for selected analogs [1], demonstrating that even within a single scaffold, small structural changes can produce large differences in developability parameters. [2]

Physicochemical profiling ADME prediction Lipophilicity

Class-Level SAR Inferences Suggest Potential Differentiation but Cannot Be Quantified for the Target Compound

In the published acylglycinamide GlyT1 inhibitor series [1], the introduction of a 3-chloro-4-fluorophenyl motif on the aniline portion of the scaffold conferred distinct transporter selectivity and oral bioavailability profiles compared to mono-halogenated or unsubstituted phenyl analogs. Because the target compound also bears a 3-chloro-4-fluorophenyl group on the glycinamide nitrogen, it is plausible that it would exhibit target engagement behavior different from analogs bearing, for example, a 4-chlorophenyl or 4-fluorophenyl group. However, this inference is entirely class-level and has not been tested experimentally for the specific compound in question. The target compound additionally differs from the Blunt et al. series by carrying a 4-ethoxyphenylsulfonyl group rather than an acylsulfonamide, which introduces an additional structural variable of unknown impact. [2]

Structure-activity relationship GlyT1 Halogen effect

Realistic Research Application Scenarios for N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide Based on Available Evidence


Exploratory Screening in Glycine Transporter 1 (GlyT1) or CCR10 Target-Based Assays

The compound's scaffold is structurally reminiscent of previously reported GlyT1 inhibitors [1] and CCR10 antagonists [2]. Although no direct activity data exist for the target compound, it can be included as a diversity element in a focused screening library designed to probe the SAR around the glycinamide sulfonamide chemotype. Users should co-test at least 3–5 close analogs that differ systematically in the halogenation pattern of the aniline ring and the alkoxy substituent on the sulfonyl phenyl ring to enable intra-series comparison. Without such co-testing, any single-point activity readout for the target compound will be uninterpretable. [3]

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Programs

The combination of a 3-chloro-4-fluorophenyl aniline, an N-ethyl group, and a 4-ethoxyphenylsulfonyl substituent represents a specific pharmacophoric arrangement not reported in the GlyT1 or CCR10 patent literature. This compound may therefore serve as a starting point for scaffold-hopping exercises aimed at generating novel intellectual property. However, because no potency, selectivity, or ADME data are available, medicinal chemistry teams must plan for an initial investment in analogue synthesis and broad in vitro profiling before any differentiation claim can be made. [3]

Prospective Inclusion in Chemoproteomics or Affinity-Based Target Deconvolution Studies

The sulfonamide moiety is a known warhead for certain serine hydrolases and carbonic anhydrases. In the absence of an annotated biological target, the compound could be included as an uncharacterized probe in a chemoproteomics workflow (e.g., ABPP or thermal proteome profiling) to identify its protein target(s) de novo. This application is hypothesis-generating and should be undertaken only when the compound is procured at a purity ≥95% and the experimental design includes appropriate vehicle and inactive-analog controls. [3]

Negative Control or Chemotype Benchmark in Method Development

Because no biological activity has been confirmed for this compound, it may be appropriately employed as a negative control or as a benchmark for assay development when validating new screening protocols for sulfonamide-containing libraries. Its well-defined chemical identity (C18H20ClFN2O4S, exact mass 414.0816 Da) and commercial availability from multiple vendors make it suitable for use as a retention time, mass calibration, or solubility standard in LC-MS-based screening workflows. [3]

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.